N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds.
Introduction of the Sulfonamide Group: This can be done by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine-pyridine linkage but lacks the piperidine and sulfonamide groups.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Similar in having a piperidine ring but differs in the attached functional groups.
Uniqueness
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is unique due to its combination of a piperidine ring, a pyridine ring, and a sulfonamide group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,16-2-1-7-18-13-16)19-12-14-5-10-20(11-6-14)15-3-8-17-9-4-15/h1-4,7-9,13-14,19H,5-6,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQZUAIVEOKRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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